4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride
Overview
Description
“4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1432681-07-6 . It has a molecular weight of 203.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride” is C7H10ClN3S . Its Inchi Code is 1S/C7H9N3S.ClH/c1-11-5-2-3-10-6 (4-5)7 (8)9;/h2-4H,1H3, (H3,8,9);1H .Physical And Chemical Properties Analysis
“4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 203.7 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
One notable application is in the field of inorganic chemistry, where derivatives of 4-(Methylsulfanyl)pyridine have been utilized in the synthesis of iron(II) complexes. These complexes exhibit interesting properties such as spin-crossover and crystallographic phase changes. For instance, the oxidation of 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine has led to the creation of compounds with varied sulfur centers, which influence the spin states and structural phase transitions of the resulting iron(II) complexes (Cook et al., 2015).
Pharmaceutical Intermediates
In pharmaceutical research, derivatives of this compound have been synthesized for potential applications in drug development. A study described the modified synthesis of a derivative aimed at the treatment of gastric acid-related diseases. This research underscores the utility of the compound in generating intermediates for drugs like Dexlansoprazole, highlighting its importance in the synthesis of pharmaceuticals (Gilbile et al., 2017).
Fluorescence and Solid-State Applications
The compound has also found applications in the synthesis of new fluorescent materials. For example, research into the synthesis of 2-substituted indeno[1,2-d]pyrimidin-5-ones involving derivatives of 4-(Methylsulfanyl)pyridine has shown potential for applications in fluorescent devices and materials science (Hagimori et al., 2016).
Advanced Material Synthesis
Another study demonstrated the use of this compound in the microwave-assisted synthesis of 2-amino-4-arylpyrimidine derivatives, a method that presents a rapid and efficient approach to synthesizing complex organic molecules, which are useful in various scientific and industrial applications (Matloobi & Kappe, 2007).
Safety And Hazards
properties
IUPAC Name |
4-methylsulfanylpyridine-2-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S.ClH/c1-11-5-2-3-10-6(4-5)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSJQANMEQVWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride | |
CAS RN |
1432681-07-6 | |
Record name | 2-Pyridinecarboximidamide, 4-(methylthio)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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